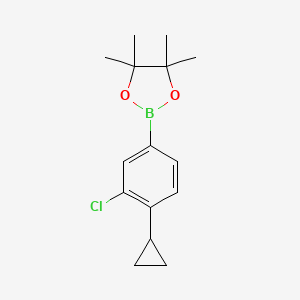

2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-12(10-5-6-10)13(17)9-11/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMCQHHMKGSMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Bis(pinacolato)diboron

The most widely adopted method involves Suzuki-Miyaura coupling between an aryl halide precursor and bis(pinacolato)diboron. For example, 3-chloro-4-iodocyclopropylbenzene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (e.g., potassium carbonate) in a solvent system such as 1,4-dioxane/water .

Reaction Conditions

-

Catalyst: [Pd(dppf)Cl₂] (1–5 mol%)

-

Solvent: 1,4-dioxane/water (10:1 v/v)

-

Temperature: 100°C, 12–24 hours

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetalation with the diboron reagent. Reductive elimination produces the boronic ester. Side reactions, such as proto-deboronation, are minimized by maintaining anhydrous conditions and inert atmospheres .

Cyclopropanation of Chlorophenylboronic Esters

This two-step approach first synthesizes a chlorophenylboronic ester, followed by cyclopropanation. For instance, (E)-5-chloro-1-penteneboronic acid pinacol ester undergoes cyclopropanation via a zinc-mediated reaction with diiodomethane and diethylzinc in dichloromethane/heptane .

Step 1: Boronylation

-

Substrate: (E)-5-chloro-1-penteneboronic acid

-

Reagents: Diiodomethane (1.2 equiv), diethylzinc (1.07 equiv), trifluoroacetic acid (1.0 equiv)

-

Solvent: Dichloromethane/n-heptane

-

Temperature: 3°C → 20°C

Step 2: Cyclopropanation

The intermediate undergoes ring-closing via Zn-mediated insertion, forming the cyclopropyl group. This method avoids palladium catalysts but requires precise temperature control to prevent side-product formation.

Direct Boronylation of Pre-Functionalized Aryl Halides

Aryl halides pre-functionalized with cyclopropyl and chloro groups are directly boronylated using bis(pinacolato)diboron. For example, 3-chloro-4-cyclopropylbromobenzene reacts with the diboron reagent under Pd catalysis .

Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |

| Solvent | Toluene/EtOH (3:1) |

| Reaction Time | 8 hours |

| Yield | 60–70% (estimated) |

This route is efficient but relies on the availability of pre-functionalized aryl halides, which may require multi-step synthesis.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester.

Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. These bonds are crucial for various coupling reactions such as Suzuki-Miyaura cross-coupling.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds. The study highlighted the high yields achieved in reactions with aryl halides under mild conditions, showcasing its potential in synthesizing complex organic molecules .

Medicinal Chemistry

The compound has also been investigated for its potential pharmaceutical applications. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study: Anticancer Activity

Research published in Medicinal Chemistry Letters explored derivatives of this compound as potential anticancer agents. The study found that certain modifications led to significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cancer progression .

Materials Science

In materials science, this compound is used to develop advanced materials with unique properties.

Application: Polymer Chemistry

The compound has been utilized in polymerization processes to create boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. A study in Polymer Chemistry reported on the synthesis of copolymers incorporating this dioxaborolane moiety which improved the overall performance of the materials in high-temperature applications .

Data Tables

| Application Area | Key Findings | Reference |

|---|---|---|

| Organic Synthesis | High yields in Suzuki-Miyaura coupling | Journal of Organic Chemistry |

| Medicinal Chemistry | Significant cytotoxicity against cancer cell lines | Medicinal Chemistry Letters |

| Materials Science | Enhanced thermal stability in boron-containing polymers | Polymer Chemistry |

Mechanism of Action

The primary mechanism of action for 2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of arylboronate esters with diverse substituents on the phenyl ring. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase oxidative stability and tune electronic properties for cross-coupling reactions . Methoxy or methylsulfanyl groups modulate electron density, affecting reaction rates in catalytic processes .

Synthetic Utility :

- Compounds with para-substituents (e.g., 4-Cl) are more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance .

- Meta-substituted analogs (e.g., 3-Cl) require optimized catalysts for efficient coupling .

Applications :

Q & A

Q. What are the optimal synthetic protocols for preparing 2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via Miyaura borylation or transition-metal-catalyzed cross-coupling. For example, analogous dioxaborolanes were prepared using palladium catalysts with pinacol borane under inert conditions (e.g., N₂ atmosphere) . A general procedure involves reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in solvents like THF or dioxane at 80–100°C for 12–24 hours .

Q. How can NMR spectroscopy be used to confirm the structure and purity of this compound?

1H NMR and 11B NMR are critical for structural confirmation. For example:

- 1H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while aromatic protons from the chlorophenyl group resonate at δ 7.2–7.8 ppm .

- 11B NMR : A sharp singlet near δ 30–35 ppm confirms the dioxaborolane ring . Quantitative purity can be assessed by integrating non-overlapping peaks against internal standards.

Q. What solvent systems are compatible with this boronate ester in Suzuki-Miyaura couplings?

Polar aprotic solvents (e.g., DMF, THF) are preferred. Aqueous conditions (e.g., H₂O/EtOH mixtures) are tolerated due to the hydrolytic stability of pinacol boronate esters. Base additives (e.g., K₂CO₃) enhance reactivity by activating the boronate .

Advanced Research Questions

Q. How can regioselectivity challenges during borylation of substituted aryl halides be addressed?

Regioselectivity in aryl halide borylation is influenced by steric and electronic factors. For meta-substituted aryl groups (e.g., 3-chloro-4-cyclopropylphenyl), directing groups or tailored catalysts (e.g., Ir-based systems) can improve selectivity . For example, steric bulk in catalysts may favor para-substitution, as seen in analogous systems yielding >85% regiopurity .

Q. What methodologies are used to evaluate the compound’s stability under oxidative or hydrolytic conditions?

Accelerated stability studies involve:

- Hydrolytic stability : Incubation in buffered solutions (pH 1–13) at 37°C, monitored via HPLC .

- Oxidative stability : Exposure to H₂O₂ or O₂, with degradation products analyzed by LC-MS . Stability data for similar dioxaborolanes indicate resistance to hydrolysis for >24 hours in neutral aqueous media .

Q. How can this compound be utilized in radical-mediated reactions?

Electrochemical cross-electrophile coupling (eXEC) protocols enable radical generation. For example, reductive cleavage of the C–B bond under electrochemical conditions (e.g., −2.0 V vs Ag/AgCl) generates aryl radicals for C–C bond formation .

Q. What strategies resolve contradictions in reported biological activity data for analogous boronate esters?

Discrepancies in bioactivity (e.g., glycolysis inhibition in cancer cells vs lack of effect in other models) may arise from assay conditions (e.g., cell permeability, serum protein binding). Dose-response profiling across multiple cell lines (e.g., PC3, LNCaP) and orthogonal assays (e.g., Seahorse metabolic analysis) are recommended .

Methodological Recommendations

- Synthesis Optimization : Screen catalysts (Pd vs Ir) and solvents to balance yield and regioselectivity .

- Biological Assays : Use knockout cell lines (e.g., CRISPR-mediated deletion of glycolytic enzymes) to validate target engagement .

- Analytical QC : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.